molecular formula C15H16N2O4 B3866983 N-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]furan-2-carboxamide

N-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]furan-2-carboxamide

Cat. No.: B3866983
M. Wt: 288.30 g/mol
InChI Key: REOFPCSATNMWMN-MHWRWJLKSA-N
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Description

N-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]furan-2-carboxamide is a synthetic organic compound characterized by the presence of a furan ring and a dimethoxyphenyl group

Preparation Methods

The synthesis of N-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]furan-2-carboxamide typically involves the condensation of 2,4-dimethoxybenzaldehyde with furan-2-carboxamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

N-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyphenyl group can be replaced by other functional groups using appropriate reagents and conditions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial RNA polymerase by binding to the enzyme’s active site, thereby preventing the synthesis of RNA and ultimately leading to bacterial cell death . The compound may also interact with other cellular targets, depending on its specific structural features and functional groups.

Comparison with Similar Compounds

N-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]furan-2-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-10(16-17-15(18)13-5-4-8-21-13)12-7-6-11(19-2)9-14(12)20-3/h4-9H,1-3H3,(H,17,18)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOFPCSATNMWMN-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=CO1)C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CO1)/C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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